H6V8EA3Xjx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1H-Pyrrole-3-carboxamide, N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2-formyl-4-methyl- (H6V8EA3Xjx) is a complex organic molecule with a molecular formula of C22H25FN4O3 and a molecular weight of 412.46 g/mol . This compound is notable for its unique structure, which includes a pyrrole ring, a diethylaminoethyl group, and a fluorinated indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H6V8EA3Xjx involves multiple steps, starting with the formation of the pyrrole ring. The key steps include:
Formation of the Pyrrole Ring: This is typically achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrole nitrogen with diethylaminoethyl chloride under basic conditions.
Fluorinated Indole Moiety Addition: The final step involves the condensation of the fluorinated indole derivative with the formyl group on the pyrrole ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
H6V8EA3Xjx undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
H6V8EA3Xjx has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of H6V8EA3Xjx involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
H6V8EA3Xjx can be compared with other compounds that have similar structures or functions:
1H-Pyrrole-3-carboxamide Derivatives: These compounds share the pyrrole ring and carboxamide group but differ in their substituents.
Fluorinated Indoles: These compounds have the fluorinated indole moiety but may lack the pyrrole ring or other functional groups present in this compound.
Diethylaminoethyl Substituted Compounds: These compounds have the diethylaminoethyl group but differ in their core structures .
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
2377533-92-9 |
---|---|
Molecular Formula |
C22H25FN4O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2-formyl-4-methyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O3/c1-4-27(5-2)9-8-24-22(30)20-13(3)18(25-19(20)12-28)11-16-15-10-14(23)6-7-17(15)26-21(16)29/h6-7,10-12,25H,4-5,8-9H2,1-3H3,(H,24,30)(H,26,29)/b16-11- |
InChI Key |
LWNOOYMRBAYPQR-WJDWOHSUSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C=O |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.